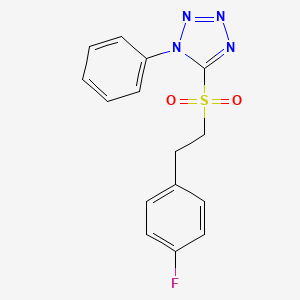

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

Descripción

BenchChem offers high-quality 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-[2-(4-fluorophenyl)ethylsulfonyl]-1-phenyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O2S/c16-13-8-6-12(7-9-13)10-11-23(21,22)15-17-18-19-20(15)14-4-2-1-3-5-14/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDVKAPYSSGYSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719223 | |

| Record name | 5-[2-(4-Fluorophenyl)ethanesulfonyl]-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370411-43-0 | |

| Record name | 5-[2-(4-Fluorophenyl)ethanesulfonyl]-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole chemical properties

An In-depth Technical Guide to the Chemical and Physicochemical Properties of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

Introduction

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole (CAS No: 1370411-43-0) is a synthetic organic compound that integrates several key pharmacophores: a 1-phenyl-1H-tetrazole ring, a sulfonyl linker, and a 4-fluorophenethyl moiety.[1][2] This unique combination of functional groups positions it as a compound of significant interest for researchers in medicinal chemistry and drug development. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties.[3][4] The sulfonamide-like linkage is a classic structural motif in a multitude of therapeutic agents, while the fluorinated aromatic group can enhance lipophilicity, binding affinity, and metabolic resistance.[1][5]

Preliminary assessments suggest the molecule may possess inhibitory activity in various enzymatic pathways, indicating potential applications in inflammation, oncology, and neurology.[1] However, a comprehensive understanding of its fundamental chemical properties is a prerequisite for any advanced biological investigation. This guide, designed for researchers and drug development professionals, provides a detailed examination of the compound's structure, physicochemical properties, a logical synthetic strategy, and a complete workflow for its analytical characterization.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The structure of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole is characterized by three distinct functional domains, each contributing to its overall chemical personality:

-

1-Phenyl-1H-tetrazole Core: This nitrogen-rich heterocyclic system is the acidic head of the molecule. The phenyl group at the N1 position provides steric bulk and modulates the electronic properties of the ring.

-

Sulfonyl Linker (-SO₂-): This strong electron-withdrawing group acts as a stable, non-hydrolyzable linker. It can participate in hydrogen bonding as an acceptor and influences the overall geometry and polarity of the molecule.

-

4-Fluorophenethyl Tail: This group significantly increases the molecule's lipophilicity. The fluorine atom at the para-position is a common modification in medicinal chemistry to block oxidative metabolism and can enhance protein-ligand interactions through favorable electrostatic or hydrophobic contacts.

Physicochemical Data Summary

While exhaustive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with closely related analogs. The following table summarizes its key identifiers and computed properties.

| Property | Value | Source |

| CAS Number | 1370411-43-0 | [1][2] |

| Molecular Formula | C₁₅H₁₃FN₄O₂S | [2] |

| Molecular Weight | 332.35 g/mol | [2] |

| Purity (Typical) | >95% | [1] |

| XLogP3-AA (Predicted) | 2.8 - 3.2 (Estimated) | N/A |

| Hydrogen Bond Donors | 0 | N/A |

| Hydrogen Bond Acceptors | 5 (4xN, 1xO from SO₂) | N/A |

Synthesis and Manufacturing Rationale

The synthesis of sulfonyl tetrazoles requires a multi-step approach that is carefully optimized to ensure high purity and yield.[1] A logical and robust synthetic strategy is paramount for producing material suitable for research and development.

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves disconnecting the molecule at the sulfonyl-phenethyl C-S bond, revealing a key tetrazole sulfonate intermediate and a fluorophenethyl halide. This strategy leverages common and reliable reaction classes in organic synthesis.

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Protocol

The following protocol outlines a robust, three-stage process for the synthesis of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole.

Stage 1: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol

-

Rationale: This common precursor is typically synthesized from phenyl isothiocyanate and sodium azide. The cycloaddition reaction is a reliable method for forming the tetrazole ring.

-

Procedure:

-

Dissolve phenyl isothiocyanate (1.0 eq) in a suitable polar aprotic solvent like DMF.

-

Add sodium azide (1.1 eq) portion-wise while maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 12-18 hours until TLC indicates the consumption of starting material.

-

Carefully acidify the reaction mixture with dilute HCl to precipitate the thiol product.

-

Filter, wash with cold water, and dry the solid under vacuum.

-

Stage 2: Oxidation to Sodium 1-Phenyl-1H-tetrazole-5-sulfinate

-

Rationale: The thiol is oxidized to a sulfinate salt. This intermediate is stable and well-suited for the subsequent nucleophilic alkylation. Using an oxidizing agent like sodium hypochlorite in a basic medium provides a controlled reaction.

-

Procedure:

-

Suspend the 1-phenyl-1H-tetrazole-5-thiol (1.0 eq) in an aqueous solution of sodium hydroxide.

-

Cool the mixture in an ice bath to 0-5°C.

-

Add a solution of sodium hypochlorite (approx. 2.5-3.0 eq) dropwise, ensuring the temperature does not exceed 10°C.

-

Stir for 2-4 hours at room temperature.

-

The resulting solution containing the sodium sulfinate is typically used directly in the next step without isolation.

-

Stage 3: Alkylation to Yield the Final Product

-

Rationale: This is a standard nucleophilic substitution where the sulfinate anion displaces a halide on the fluorophenethyl electrophile to form the final C-S bond.

-

Procedure:

-

To the aqueous solution of sodium 1-phenyl-1H-tetrazole-5-sulfinate, add 1-(2-bromoethyl)-4-fluorobenzene (1.1 eq).

-

Add a phase-transfer catalyst, such as tetrabutylammonium bromide (0.05 eq), to facilitate the reaction.

-

Heat the mixture to 60-70°C and stir vigorously for 8-12 hours.

-

Cool the mixture to room temperature. The product will typically precipitate.

-

Filter the crude product, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole.

-

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of the structure and the assessment of purity.

Analytical Workflow Overview

The logical flow for characterization ensures that each step validates the previous one, from initial purification to final structural confirmation.

Sources

- 1. Buy 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole | 1370411-43-0 [smolecule.com]

- 2. 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole,(CAS# 1370411-43-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Mechanism of Action of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontier of a Novel Chemical Entity

The compound 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole, with the molecular formula C15H13FN4O2S, represents a novel chemical entity at the forefront of medicinal chemistry research.[1][2] As of the current scientific landscape, dedicated studies elucidating its specific mechanism of action have not been published in peer-reviewed literature.[1] This guide, therefore, adopts a first-principles approach, dissecting the molecule's structural components to build a robust, hypothesis-driven framework for its potential biological activities and to propose a comprehensive strategy for its mechanistic elucidation. For drug development professionals, this document serves as a foundational blueprint for initiating an investigatory program into this promising, yet uncharted, therapeutic candidate.

Part 1: Deconstruction of a Molecule - A Structural and Functional Analysis

The structure of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole is a composite of three key pharmacophoric moieties: a 1-phenyl-1H-tetrazole core, a sulfonyl linker, and a 4-fluorophenethyl group. Each of these components has a well-documented history in medicinal chemistry, and their individual contributions can inform our hypotheses about the compound's overall pharmacological profile.

The 1-Phenyl-1H-Tetrazole Core: A Versatile Bioisostere

The tetrazole ring is a critical feature of this molecule. It is widely recognized in drug design as a bioisostere of the carboxylic acid functional group.[3][4][5] This substitution can offer several advantages, including:

-

Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid.[4]

-

Improved Pharmacokinetics: Replacing a carboxylic acid with a tetrazole can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability.[3][4]

-

Similar Acidity: The pKa of the tetrazole proton is comparable to that of a carboxylic acid, allowing it to engage in similar ionic or hydrogen-bonding interactions with biological targets.[6]

The 1,5-disubstituted pattern of the tetrazole ring in this compound is also of significant interest. This substitution pattern is present in a number of pharmacologically active agents.[7][8][9] Notably, recent research has focused on 1,5-disubstituted tetrazoles as potential inhibitors of the PD-1/PD-L1 immune checkpoint pathway, suggesting a possible role in oncology.[10]

The Sulfonyl Group: A Key Interaction Hub

The sulfonyl group (-SO2-) is not merely a linker; it is a polar, non-planar moiety capable of acting as a strong hydrogen bond acceptor. Its presence is a hallmark of various successful therapeutic classes, including the sulfonamide antibiotics.[11] In the context of the subject molecule, the sulfonyl group can:

-

Influence Solubility and Binding: The polarity of the sulfonyl group can impact the molecule's overall solubility and its ability to interact with polar residues in a target's binding pocket.

-

Serve as a Bioisostere: Sulfonamides and related functional groups are also recognized as bioisosteres of carboxylic acids.[3][12][13]

-

Contribute to Target Specificity: The rigid geometry and hydrogen bonding capacity of the sulfonyl group can impart significant conformational constraint, leading to higher target specificity.

The 4-Fluorophenethyl Moiety: Modulator of Lipophilicity and Binding

The 4-fluorophenethyl group at the terminus of the sulfonyl linker is crucial for modulating the compound's pharmacokinetic and pharmacodynamic properties.

-

Lipophilicity and Membrane Permeability: The phenethyl group increases the molecule's lipophilicity, which can be critical for crossing biological membranes, including the blood-brain barrier.[1]

-

Fluorine Substitution: The fluorine atom at the 4-position of the phenyl ring is a common strategic addition in medicinal chemistry. It can block metabolic oxidation at that position, thereby increasing the compound's half-life. Furthermore, fluorine can engage in favorable orthogonal multipolar interactions with protein backbones, potentially enhancing binding affinity.

-

Potential for Specific Interactions: The fluorinated phenyl ring can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, within a target binding site.

Part 2: Hypothesized Mechanisms of Action and Therapeutic Areas of Interest

Based on the structural analysis, we can postulate several plausible mechanisms of action for 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole. These hypotheses provide a rational basis for designing an experimental program to elucidate its true biological function.

Potential as an Anti-inflammatory Agent

Many compounds containing tetrazole and sulfonyl moieties exhibit anti-inflammatory properties.[14][15] The mechanism could involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1/COX-2) or lipoxygenases. A structurally related compound, 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096), has demonstrated anti-inflammatory effects mediated by a reduction in TNF-α and PGE2 levels.[16]

Potential as an Anticancer Agent

The 1,5-disubstituted tetrazole core is a known pharmacophore in the development of anticancer agents.[4][6][8] Potential mechanisms include:

-

Immune Checkpoint Inhibition: As previously mentioned, this class of compounds is being investigated as PD-1/PD-L1 antagonists.[10]

-

Enzyme Inhibition: Many kinases and other enzymes involved in cell proliferation pathways are targets for drugs with similar structural motifs.

-

Antiproliferative Effects: Preliminary research on structurally related compounds has suggested potential anticancer properties by affecting cell proliferation pathways.[1]

Potential as a Neurological Agent

The ability of lipophilic, fluorinated compounds to cross the blood-brain barrier opens up the possibility of activity within the central nervous system.[1] A recent study highlighted that tetrazole derivatives with a sulfonamide linkage are being investigated as BACE1 inhibitors for the treatment of Alzheimer's disease.[17]

Summary of Potential Biological Activities of Related Compounds

| Compound Class | Biological Activity | Potential Therapeutic Area | Reference |

| 1,5-Disubstituted Tetrazoles | PD-1/PD-L1 Antagonism | Oncology | [10] |

| Phenyl-tetrazole Derivatives | Antibacterial, Anti-inflammatory | Infectious Disease, Inflammation | [14][18] |

| Tetrazole-Sulfonamide Hybrids | BACE1 Inhibition | Alzheimer's Disease | [17] |

| Fluorinated Tetrazole Analogs | Anti-inflammatory, Analgesic | Inflammation, Pain | [16] |

| General Tetrazole Derivatives | Antifungal, Antiviral, Antihypertensive | Various | [4][6][15] |

Part 3: A Proposed Experimental Workflow for Mechanistic Elucidation

The following is a structured, multi-tiered approach to systematically investigate the mechanism of action of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole.

Tier 1: Broad Phenotypic Screening

The initial step is to perform broad phenotypic screens to identify the compound's general biological effects. This unbiased approach can reveal unexpected activities and guide more focused subsequent investigations.

Experimental Protocol: High-Content Cellular Imaging Array

-

Cell Line Selection: Utilize a diverse panel of human cell lines representing various tissue types (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, U-87 MG glioblastoma, THP-1 monocytes).

-

Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., from 10 nM to 100 µM) for 24-48 hours.

-

Staining: Stain cells with a cocktail of fluorescent dyes to label key subcellular compartments and markers (e.g., Hoechst for nuclei, MitoTracker for mitochondria, Phalloidin for actin cytoskeleton, and antibodies for markers of apoptosis like cleaved caspase-3).

-

Imaging: Acquire images using an automated high-content imaging system.

-

Data Analysis: Use image analysis software to quantify a wide array of cellular features (e.g., cell count, nuclear morphology, mitochondrial integrity, cytoskeletal arrangement, protein expression levels).

-

Causality Check: Positive hits (significant changes in cellular phenotype) should be confirmed with dose-response curves and comparison to known positive and negative controls.

Caption: Tier 1 Workflow for Phenotypic Screening.

Tier 2: Target Identification and Validation

Based on the results of the phenotypic screening, the next phase focuses on identifying the specific molecular target(s) of the compound.

Experimental Protocol: Affinity-Based Proteomics

-

Affinity Probe Synthesis: Synthesize an analog of the compound with a linker and a reactive group suitable for immobilization on a solid support (e.g., sepharose beads).

-

Cell Lysate Preparation: Prepare protein lysates from the cell line(s) that showed the most significant phenotypic response.

-

Affinity Pulldown: Incubate the cell lysates with the immobilized compound (and with control beads) to allow for the binding of target proteins.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders, and then elute the specifically bound proteins.

-

Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis and Validation: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the compound pulldown compared to the control. Validate the interaction using orthogonal methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with the purified protein and the free compound.

Caption: Tier 2 Workflow for Target Identification.

Tier 3: Pathway Analysis and Mechanism Confirmation

Once a validated target is identified, the final step is to elucidate how the interaction between the compound and its target leads to the observed cellular phenotype.

Experimental Protocol: Signaling Pathway Analysis

-

Hypothesis Formulation: Based on the known function of the identified target protein, formulate hypotheses about the signaling pathways that are likely to be modulated.

-

Western Blotting/ELISA: Treat cells with the compound and measure the expression and phosphorylation status of key upstream and downstream proteins in the hypothesized pathway.

-

Gene Expression Analysis: Use qPCR or RNA-seq to determine if the compound alters the transcription of genes regulated by the target pathway.

-

Functional Assays: Employ specific functional assays to confirm the modulation of the pathway (e.g., if the target is a kinase, perform an in vitro kinase assay; if it is a transcription factor, perform a reporter gene assay).

-

Rescue Experiments: If possible, perform rescue experiments by overexpressing or knocking down the target protein to confirm that the compound's effects are target-dependent.

Caption: Potential Anti-inflammatory Signaling Pathway.

Part 4: Conclusion and Future Directions

While the precise mechanism of action for 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole remains to be definitively established, a thorough analysis of its chemical structure provides a strong foundation for hypothesis-driven research. The presence of a 1,5-disubstituted tetrazole core, a sulfonyl group, and a fluorinated phenethyl moiety suggests a high potential for biological activity, with plausible roles in inflammation, oncology, and neurology. The experimental workflows outlined in this guide offer a systematic and robust strategy for researchers and drug development professionals to unlock the therapeutic potential of this novel compound. The journey from a novel chemical entity to a potential therapeutic is a long and rigorous one, but it begins with a sound, scientifically-grounded understanding of the molecule's potential. This guide serves as the first step on that path.

References

-

Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides. J Org Chem. [12][13]

-

Studies with tetrazole derivatives; some pharmacologic properties of 1,5-disubstituted tetrazoles. J Pharmacol Exp Ther. [7]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [3]

-

Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online. [4]

-

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole. Smolecule. [1]

-

Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Publishing. [19]

-

1,5-Disubstituted tetrazoles as PD-1/PD-L1 antagonists. RSC Publishing. [10]

-

New Generation of Hybrid Pyrazole–Tetrazole Tetrapodal Compounds: Synthesis and Biological Activities. MDPI. [6]

-

A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [14]

-

Sulfonamido, amido heterocyclic adducts of tetrazole derivatives as BACE1 inhibitors: in silico exploration. PubMed. [17]

-

Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods. [15]

-

Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate. [18]

-

Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction. PubMed Central. [8][9]

-

Synthesis and Antimicrobial and Antioxidant Activities of Sulfonamide Derivatives Containing Tetrazole and Oxadiazole Rings. ResearchGate. [11]

-

Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096). PubMed. [16]

-

Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Bentham Science. [5]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [20]

-

A Novel Synthesis and Characterization of 5-substituted Tetrazole with their Sulfonyl Derivatives. ResearchGate. [21]

-

Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. Life Chemicals. [22]

-

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole. Sinfoo Biotech. [2]

-

Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. NIH. [23]

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as an Efficient Catalyst and Study of their Antibacterial Activities. South African Journal of Chemistry. [24]

Sources

- 1. Buy 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole | 1370411-43-0 [smolecule.com]

- 2. 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole,(CAS# 1370411-43-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Studies with tetrazole derivatives; some pharmacologic properties of 1,5-disubstituted tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction [beilstein-journals.org]

- 10. 1,5-Disubstituted tetrazoles as PD-1/PD-L1 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. web.uvic.ca [web.uvic.ca]

- 13. Recognition properties of carboxylic acid bioisosteres: anion binding by tetrazoles, aryl sulfonamides, and acyl sulfonamides on a calix[4]arene scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. phmethods.net [phmethods.net]

- 16. Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sulfonamido, amido heterocyclic adducts of tetrazole derivatives as BACE1 inhibitors: in silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]

- 20. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. lifechemicals.com [lifechemicals.com]

- 23. Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scielo.org.za [scielo.org.za]

An In-Depth Technical Guide to the Anticipated Biological Activity of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the theoretical framework and prospective biological activities of the novel chemical entity, 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole. In the absence of specific published empirical data for this compound, this document synthesizes information from structurally related molecules and the broader class of tetrazole and sulfone-containing compounds to postulate its potential as a therapeutic agent. We present a comprehensive analysis of its chemical architecture, infer potential mechanisms of action in oncology and inflammatory diseases, and provide detailed, actionable protocols for its systematic biological evaluation. This whitepaper is intended to serve as a foundational resource for researchers poised to investigate the pharmacological potential of this promising molecule.

Introduction and Molecular Profile

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole (CAS Number: 1370411-43-0) is a synthetic organic compound characterized by a unique amalgamation of pharmacologically relevant moieties: a 1-phenyl-1H-tetrazole ring, a sulfonyl group, and a 4-fluorophenethyl substituent.[1] The confluence of these structural features suggests a high potential for biological activity, positioning it as a compelling candidate for further investigation in drug discovery programs.

Table 1: Physicochemical Properties of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃FN₄O₂S | [2] |

| Molecular Weight | 332.35 g/mol | [2] |

| CAS Number | 1370411-43-0 | [2] |

| Appearance | White to pale yellow crystalline solid (predicted) | Inferred |

| Solubility | Predicted to be soluble in polar aprotic solvents | [1] |

| LogP | Predicted to be moderately lipophilic | [1] |

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, often conferring improved metabolic stability and pharmacokinetic properties to drug candidates.[3] The sulfonyl group is a key structural element in a multitude of approved drugs, known for its ability to form strong hydrogen bonds and interact with biological targets. The presence of a fluorine atom on the phenethyl group can enhance binding affinity, metabolic stability, and membrane permeability.[1]

Synthesis Outline

The synthesis of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole is a multi-step process that requires precise control of reaction conditions. A plausible synthetic route involves three key stages:

-

Formation of the Tetrazole Ring: This is typically achieved through a [3+2] cycloaddition reaction between a nitrile and an azide.[4]

-

Sulfonation: The introduction of the sulfonyl group can be accomplished using a sulfonyl chloride in the presence of a suitable base.[1]

-

Alkylation: The final step involves the attachment of the 4-fluorophenethyl moiety to the sulfonyl group, often via a nucleophilic substitution reaction.[1]

Postulated Biological Activity and Mechanistic Rationale

Based on its structural components, 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole is hypothesized to exhibit significant anti-inflammatory and anti-cancer properties.

Anti-Inflammatory Potential

The tetrazole moiety is present in several compounds with demonstrated anti-inflammatory activity.[5] This activity is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). The sulfonyl group can also contribute to anti-inflammatory effects by interacting with the active sites of these enzymes.

Hypothesized Mechanism of Action in Inflammation:

We postulate that 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole may exert its anti-inflammatory effects through the inhibition of COX and/or LOX enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Furthermore, it may modulate inflammatory signaling pathways such as the NF-κB pathway, which is a central regulator of inflammation.[6][7]

Caption: Postulated inhibition of the NF-κB signaling pathway.

Anti-Cancer Potential

Numerous tetrazole derivatives have been reported to possess anti-cancer activity, acting through various mechanisms including the induction of apoptosis and inhibition of cell proliferation.[3][8] The sulfonyl group can also contribute to cytotoxic effects against cancer cells.

Hypothesized Mechanism of Action in Cancer:

We hypothesize that 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole could induce apoptosis in cancer cells by activating the caspase cascade. Additionally, it may interfere with pro-survival signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[9][10]

Caption: Postulated inhibition of the PI3K/Akt signaling pathway.

Proposed Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, a systematic and rigorous experimental approach is required. The following protocols are recommended as a starting point for the investigation of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole.

In Vitro Anti-Inflammatory Assays

This assay will determine the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[11]

-

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

TMPD

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or vehicle control.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Immediately measure the absorbance at 590 nm at regular intervals for a set period.

-

Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

-

This assay will assess the compound's ability to inhibit the 5-LOX enzyme.

-

Principle: The activity of 5-LOX is determined by measuring the formation of conjugated dienes from linoleic acid, which results in an increase in absorbance at 234 nm.[12]

-

Materials:

-

Soybean lipoxygenase (as a source of 5-LOX)

-

Linoleic acid (substrate)

-

Borate buffer

-

96-well UV-transparent microplate

-

Microplate reader with UV capabilities

-

-

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a UV-transparent 96-well plate, add the borate buffer, enzyme solution, and the test compound or vehicle control.

-

Pre-incubate the mixture at room temperature for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding linoleic acid.

-

Immediately measure the absorbance at 234 nm at regular intervals for a set period.

-

Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value.

-

In Vitro Anti-Cancer Assays

This assay will evaluate the cytotoxic effect of the compound on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Cell culture medium and supplements

-

MTT solution

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

96-well cell culture plate

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

-

Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).

-

This assay will determine if the compound induces apoptosis by measuring the activity of executioner caspases.

-

Principle: This is a fluorometric assay that uses a specific substrate for caspase-3 and -7 (e.g., Ac-DEVD-AMC). Cleavage of the substrate by active caspases releases a fluorescent group (AMC), and the fluorescence intensity is proportional to the caspase activity.[13][14]

-

Materials:

-

Cancer cell lines

-

Cell lysis buffer

-

Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

-

Assay buffer

-

96-well black microplate

-

Fluorometric microplate reader

-

-

Procedure:

-

Treat the cancer cells with the test compound at various concentrations for a specified time to induce apoptosis.

-

Lyse the cells to release the cellular contents, including caspases.

-

In a 96-well black plate, add the cell lysate, assay buffer, and the caspase-3/7 substrate.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

-

Quantify the caspase activity and compare the treated samples to the untreated control.

-

Concluding Remarks and Future Directions

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole represents a molecule of significant interest for drug discovery, with a chemical structure that intimates a strong potential for both anti-inflammatory and anti-cancer activities. The lack of existing biological data presents a unique opportunity for novel research and intellectual property development. The experimental protocols detailed in this guide provide a robust framework for the initial in vitro characterization of this compound.

Successful outcomes from these initial studies would warrant further investigation, including:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in animal models of inflammation and cancer.

-

Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety profile of the compound.

The systematic exploration of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole holds the promise of uncovering a novel therapeutic agent with the potential to address unmet medical needs in the fields of oncology and inflammatory diseases.

References

- 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole - Smolecule. (2023, August 15).

-

Castrillo, A., & Fresno, M. (2002). PI3K/Akt signalling pathway and cancer. Journal of Experimental & Clinical Cancer Research, 21(2), 159-167. Retrieved from [Link]

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Retrieved from [Link]

-

PI3K/Akt/mTOR pathway. (2023, October 27). In Wikipedia. Retrieved from [Link]

-

Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Avan, A., et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers, 13(7), 1639. Retrieved from [Link]

-

Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology, 1(4), a000034. Retrieved from [Link]

-

Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/Akt/mTOR pathway in cancer. Expert opinion on investigational drugs, 27(5), 441–451. Retrieved from [Link]

-

Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. Retrieved from [Link]

-

DiSabato, D. J., Quan, M., Bleakman, D., & Johnson, K. W. (2016). NF-kappaB signaling pathways in neurological inflammation: a mini review. Frontiers in immunology, 7, 458. Retrieved from [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012). Prostaglandins & other lipid mediators, 98(3-4), 101–110. Retrieved from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

An ELISA method to measure inhibition of the COX enzymes. (2007). Nature protocols, 2(4), 844–851. Retrieved from [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

Caspase-3 activity assay. (n.d.). CUSABIO. Retrieved from [Link]

-

MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

-

Procedure for assay of 15-lipoxygenase inhibition. (n.d.). ResearchGate. Retrieved from [Link]

-

2.5.1. Lipoxygenase Inhibitory Activity. (n.d.). Bio-protocol. Retrieved from [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract. (2017). International Journal of ChemTech Research, 10(9), 896-902. Retrieved from [Link]

-

Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. (2023). JoVE (Journal of Visualized Experiments), (193), e65158. Retrieved from [Link]

-

Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2015). Molecules, 20(8), 14607–14623. Retrieved from [Link]

-

Synthesis and structure–activity relationships of tetrazole-containing... (n.d.). ResearchGate. Retrieved from [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry, 13, 1700143. Retrieved from [Link]

-

Tetrazoles: Structure and Activity Relationship as Anticancer Agents. (2020). In Heterocyclic Compounds in Anti-cancer Drug Discovery. Elsevier. Retrieved from [Link]

-

SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES. (2010). STUDIA UBB CHEMIA, LV, 4, 249-259. Retrieved from [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry, 13, 1700143. Retrieved from [Link]

-

Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. (2011). The Journal of organic chemistry, 76(11), 4529–4540. Retrieved from [Link]

-

5-Ethylsulfonyl-1-phenyl-1H-tetrazole. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4. (2015). South African Journal of Chemistry, 68, 133-137. Retrieved from [Link]

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2022). Molbank, 2022(2), M1380. Retrieved from [Link]

-

Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Buy 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole | 1370411-43-0 [smolecule.com]

- 2. 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole,(CAS# 1370411-43-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chalcogen.ro [chalcogen.ro]

- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. caspase3 assay [assay-protocol.com]

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole solubility profile

An In-Depth Technical Guide to the Solubility Profile of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

Introduction

The journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands as a critical, often unforgiving, gatekeeper. Poor solubility can severely limit oral bioavailability, complicate formulation development, and ultimately lead to the failure of an otherwise potent compound. This guide provides a comprehensive framework for characterizing the solubility profile of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole, a compound emblematic of modern small-molecule drug discovery.

As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to instill a deeper understanding of the rationale behind each experimental choice. The methodologies outlined herein are designed to be self-validating, providing a robust and reproducible picture of the compound's behavior in various aqueous and biorelevant media. We will explore not just how to measure solubility, but why we choose specific conditions and what the results imply for the drug development process.

This document is structured to guide the researcher through a logical progression of inquiry, from fundamental thermodynamic and kinetic solubility assessments to more complex evaluations in biorelevant media that mimic the physiological environment of the gastrointestinal tract. By the end of this guide, the reader will be equipped with the necessary knowledge to generate a comprehensive and insightful solubility profile for 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole or any similar novel chemical entity.

Part 1: Foundational Solubility Assessment

The initial characterization of a compound's solubility begins with an understanding of its behavior in simple, well-defined aqueous systems. This phase is crucial for establishing baseline properties and identifying potential challenges early in the development process. We will focus on two key parameters: thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. It represents the maximum amount of a substance that can be dissolved and is a critical parameter for biopharmaceutical classification and formulation development. The most common and reliable method for its determination is the Shake-Flask method.

Experimental Protocol: Equilibrium Shake-Flask Method

-

Preparation:

-

Accurately weigh an excess of solid 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator bath maintained at a constant temperature (typically 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours). The goal is to ensure that equilibrium has been reached. This should be confirmed by taking measurements at multiple time points until the concentration no longer increases.

-

-

Sample Processing:

-

Allow the vials to stand undisturbed for a short period to allow for the sedimentation of undissolved solid.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a standard curve of the compound in the same buffer to ensure accurate quantification.

-

Kinetic Solubility: A High-Throughput Perspective

In the early stages of drug discovery, where large numbers of compounds are screened, the time-consuming nature of the shake-flask method is a significant bottleneck. Kinetic solubility assays provide a higher-throughput alternative by measuring the concentration at which a compound precipitates from a solution as it is added from a concentrated stock (typically in DMSO). While not a true equilibrium measurement, it is an invaluable tool for ranking compounds and identifying potential solubility liabilities early on.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Preparation:

-

Prepare a high-concentration stock solution of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

-

-

Compound Addition:

-

Using a liquid handling robot or a multichannel pipette, perform a serial dilution of the DMSO stock solution directly into the aqueous buffer in the microplate. This creates a range of concentrations with a consistent, low percentage of DMSO (typically 1-2%).

-

-

Precipitation Detection:

-

Incubate the plate for a defined period (e.g., 1-2 hours) at room temperature.

-

Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

-

-

Data Analysis:

-

The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

-

Caption: Comparative workflow of thermodynamic vs. kinetic solubility.

Data Summary Table: Foundational Solubility

| Parameter | Method | Buffer | Temperature (°C) | Result |

| Thermodynamic Solubility | Shake-Flask | PBS, pH 7.4 | 25 | [Insert Experimental Value] |

| Kinetic Solubility | Nephelometry | PBS, pH 7.4 | 25 | [Insert Experimental Value] |

Part 2: pH-Dependent Solubility and Biorelevant Media

The gastrointestinal tract is not a uniform environment. The pH varies dramatically from the acidic stomach (pH 1-3) to the near-neutral small intestine (pH 6-7.5). Therefore, understanding the pH-dependent solubility of a compound is paramount for predicting its oral absorption. While 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole does not possess strongly acidic or basic functional groups, the tetrazole ring is known to have a pKa in the acidic range (typically around 4-5), making its solubility susceptible to changes in pH.

pH-Solubility Profile

Determining the solubility across a range of pH values provides a profile that can be used to model absorption in different segments of the GI tract.

Experimental Protocol: pH-Solubility Profiling

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8). Use buffers with appropriate buffering capacity for each pH, such as citrate for acidic pH and phosphate for neutral to basic pH.

-

Solubility Determination: Perform the thermodynamic shake-flask method as described in Section 1.1 in each of the prepared buffers.

-

Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH. This profile will reveal the pH at which the compound's solubility is lowest, which is often a critical factor for absorption.

Caption: Workflow for generating a pH-solubility profile.

Solubility in Biorelevant Media

Simple aqueous buffers do not fully capture the complexity of the gastrointestinal fluids, which contain bile salts and phospholipids that can significantly enhance the solubility of lipophilic compounds through micellar solubilization. Biorelevant media, such as Simulated Gastric Fluid (SGF), Fasted-State Simulated Intestinal Fluid (FaSSIF), and Fed-State Simulated Intestinal Fluid (FeSSIF), provide a more accurate in vitro model of the in vivo environment.

Experimental Protocol: Solubility in Biorelevant Media

-

Media Preparation:

-

SGF: Prepare according to pharmacopeial standards, typically containing sodium chloride and pepsin, adjusted to pH 1.2-2.0.

-

FaSSIF/FeSSIF: Prepare using commercially available powders (e.g., from Biorelevant.com) which contain sodium taurocholate (a bile salt) and lecithin (a phospholipid) in physiologically relevant ratios and concentrations. Adjust the pH to 6.5 for FaSSIF and 5.0 for FeSSIF.

-

-

Solubility Determination: Perform the thermodynamic shake-flask method in each of the prepared biorelevant media. Due to the potential for the media components to degrade, the equilibration time may need to be optimized (e.g., 4-24 hours).

-

Data Analysis: Compare the solubility values obtained in SGF, FaSSIF, and FeSSIF to the solubility in simple buffers at similar pH values. A significant increase in solubility in FaSSIF or FeSSIF suggests that the compound's absorption may be sensitive to food intake (a "food effect").

Data Summary Table: pH-Dependent and Biorelevant Solubility

| Medium | pH | Composition | Temperature (°C) | Solubility |

| Acetate Buffer | 2.0 | Aqueous Buffer | 37 | [Insert Value] |

| Phosphate Buffer | 6.5 | Aqueous Buffer | 37 | [Insert Value] |

| Phosphate Buffer | 7.4 | Aqueous Buffer | 37 | [Insert Value] |

| SGF | 1.2 | Pepsin, NaCl | 37 | [Insert Value] |

| FaSSIF | 6.5 | Bile Salt, Lecithin | 37 | [Insert Value] |

| FeSSIF | 5.0 | Bile Salt, Lecithin | 37 | [Insert Value] |

Part 3: Interpretation and Implications for Drug Development

The data generated from these studies provides a multi-faceted view of the solubility characteristics of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole. The interpretation of this data is critical for making informed decisions in the drug development process.

-

Low Aqueous Solubility: If the thermodynamic solubility in simple buffers is low (e.g., <10 µg/mL), this is a significant red flag for potential bioavailability issues. Formulation strategies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction may be necessary.

-

pH-Dependent Solubility: A pronounced pH-dependent profile can indicate where in the GI tract the compound is likely to dissolve. If solubility is significantly lower at intestinal pH compared to gastric pH, this could lead to precipitation in the small intestine, limiting absorption.

-

Biorelevant Solubility: A significant increase in solubility in FaSSIF/FeSSIF compared to simple buffers is a positive indicator, suggesting that the natural solubilizing agents in the gut will aid in the compound's dissolution. A large difference between FaSSIF and FeSSIF solubility can predict a positive food effect, where co-administration with food enhances absorption.

Conclusion

The comprehensive solubility profiling of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole, as outlined in this guide, is a foundational component of its preclinical development. By moving beyond a single solubility value and embracing a more holistic characterization that includes kinetic, thermodynamic, pH-dependent, and biorelevant assessments, researchers can build a robust understanding of the compound's behavior. This knowledge is not merely academic; it directly informs critical decisions in medicinal chemistry, formulation science, and clinical trial design. The rigorous, hypothesis-driven approach detailed herein will empower scientists to anticipate and mitigate potential development risks, ultimately increasing the probability of translating a promising molecule into a successful therapeutic.

References

-

Title: The Biopharmaceutics Classification System (BCS) Guidance Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Dissolution: Of Accepted Dosage Forms Source: U.S. Pharmacopeia (USP) URL: [Link]

-

Title: Biorelevant Dissolution Source: Biorelevant.com URL: [Link]

-

Title: High Throughput Measurement of Thermodynamic Solubility in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: The Henderson-Hasselbalch Equation Source: Chemistry LibreTexts URL: [Link]

An In-depth Technical Guide to the Stability Profiling of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole, a novel compound with potential applications in medicinal chemistry.[1] Given the limited publicly available data on this specific molecule, this document outlines a robust, first-principles approach to stability testing grounded in the International Council for Harmonisation (ICH) guidelines.[2][3] The protocols herein are designed to identify potential degradation pathways, establish a stability-indicating analytical method, and determine appropriate storage conditions and re-test periods. This guide is intended for researchers, analytical scientists, and drug development professionals tasked with characterizing new chemical entities (NCEs).

Introduction: The Imperative for Stability Assessment

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf life.[4][5] Stability testing provides essential evidence on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[5] For a new chemical entity like 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole, a molecule featuring a tetrazole ring, a sulfonyl group, and a fluorophenethyl moiety, a thorough understanding of its intrinsic stability is paramount for successful drug development.[1]

This guide details a systematic approach, beginning with an analysis of the molecule's structural liabilities and progressing through forced degradation (stress testing) to define its degradation profile. It culminates in the design of formal stability studies under ICH-prescribed conditions.[2][6]

Compound Profile and Predicted Chemical Liabilities

Chemical Structure:

-

Compound Name: 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

-

Molecular Formula: C₁₅H₁₃FN₄O₂S[7]

-

Molecular Weight: 332.35 g/mol [7]

-

CAS Number: 1370411-43-0[1]

Based on its functional groups, we can anticipate several potential degradation pathways:

-

Sulfonyl Group: The C-S bond in the sulfonyl group may be susceptible to hydrolytic cleavage, particularly under strong acidic or basic conditions.[8][9][10] While generally stable, sulfonamides can undergo hydrolysis, and this potential must be investigated.[11]

-

Tetrazole Ring: The nitrogen-rich tetrazole ring is generally considered metabolically stable but can be susceptible to photolytic and thermal degradation.[12][13][14] Photolysis, in particular, can lead to ring cleavage and the formation of various reactive intermediates.[13][14][15] Thermal decomposition of tetrazole compounds typically occurs at elevated temperatures, often in the range of 180-240°C.[1]

-

Ether Linkage (Implicit): While not an ether, the sulfonyl linkage (C-SO₂-C) shares some characteristics and its stability across a wide pH range must be confirmed.

Understanding these potential liabilities is the cornerstone of designing an effective forced degradation study. The goal is to intentionally stress these functional groups to generate potential degradants.[16][17]

The Stability-Indicating Method (SIM): A Prerequisite for Accurate Assessment

Before initiating stability studies, a validated stability-indicating analytical method (SIM) is required.[16][18] This method must be capable of accurately quantifying the parent compound while separating it from all potential process impurities and degradation products.[18][19]

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this application, often coupled with mass spectrometry (MS) for peak identification during development.[19][20]

Workflow for SIM Development

Caption: Workflow for Stability-Indicating Method (SIM) Development.

Recommended HPLC-UV Method Starting Conditions

-

Column: C18, 2.1 x 100 mm, 1.8 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% to 95% B over 15 minutes

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Detection: UV Photodiode Array (PDA) detector, monitor at 254 nm and max plot

-

Injection Volume: 2 µL

Causality: A C18 column is a robust starting point for moderately polar compounds. The use of a formic acid modifier ensures MS compatibility for peak identification. A gradient elution is necessary to ensure that both the parent compound and any potentially more or less polar degradants are eluted and resolved.[19]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are the cornerstone of understanding a molecule's stability profile.[17][21] They are designed to accelerate degradation to generate the primary degradation products that might be observed over a longer period in formal stability studies.[22] The target degradation is typically 5-20% to avoid the formation of secondary, irrelevant degradants.[21]

Experimental Workflow

Caption: Experimental Workflow for Forced Degradation Studies.

Step-by-Step Protocols

For each condition, a parallel control sample (drug substance in the same solvent system but without the stressor) should be stored at ambient temperature, protected from light.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution (1 mg/mL), add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate in a water bath at 60°C.

-

Withdraw aliquots at specified time points, immediately neutralizing with an equimolar amount of NaOH before HPLC analysis.

-

Rationale: Investigates the stability of the sulfonyl linkage and other acid-labile groups.[10]

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate at 60°C.

-

Withdraw aliquots, neutralizing with an equimolar amount of HCl before analysis.

-

Rationale: Probes for susceptibility to base-catalyzed hydrolysis, which can also affect the sulfonyl group.[10]

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

-

Store at room temperature, protected from light.

-

Withdraw aliquots for direct analysis.

-

Rationale: The nitrogen-rich tetrazole ring and the sulfur atom in the sulfonyl group are potential sites for oxidation.

-

-

Thermal Degradation:

-

Place a thin layer (2-3 mm) of the solid drug substance in a vial.

-

Heat in a calibrated oven at 80°C.

-

Periodically sample the solid, dissolve in solvent, and analyze.

-

Rationale: Assesses the solid-state thermal stability, which is critical for storage and handling.

-

-

Photostability Testing:

-

Expose both solid drug substance and a solution (e.g., 0.1 mg/mL in the initial mobile phase) to light conditions as specified in ICH Q1B.[23]

-

This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[23]

-

A parallel control sample must be wrapped in aluminum foil to protect it from light.

-

Rationale: Tetrazole derivatives can be photosensitive, and this study is a direct regulatory requirement to determine if light-protective packaging is needed.[13][14][23]

-

Data Interpretation and Mass Balance

A critical aspect of forced degradation is the calculation of mass balance. The sum of the assay value of the parent compound and the levels of all degradation products should, in theory, equal 100% of the initial assay value. A mass balance close to 100% (typically 98-102%) provides confidence that the analytical method is detecting all major degradants.[24]

Table 1: Illustrative Forced Degradation Results

| Stress Condition | Time (hrs) | Assay (% Initial) | Major Degradants | Peak Purity | Mass Balance (%) |

| Control | 48 | 99.8 | None Detected | Pass | 100.1 |

| 0.1 M HCl, 60°C | 24 | 88.2 | 2 (DP1, DP2) | Pass | 99.5 |

| 0.1 M NaOH, 60°C | 8 | 91.5 | 1 (DP3) | Pass | 99.8 |

| 3% H₂O₂, RT | 48 | 94.1 | 1 (DP4) | Pass | 100.3 |

| Thermal (Solid), 80°C | 48 | 99.5 | None Detected | Pass | 99.9 |

| Photolytic (Solution) | - | 85.7 | 3 (DP5, DP6, DP7) | Pass | 99.2 |

DP = Degradation Product

Long-Term and Accelerated Stability Studies

Once the degradation profile is understood and the SIM is validated, formal stability studies must be initiated on at least three primary batches of the drug substance.[5][6] The purpose of these studies is to establish a re-test period.[5]

Table 2: ICH-Recommended Storage Conditions for a New Drug Substance

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

(Data from ICH Q1A(R2) Guideline)[2][5]

Causality and Logic:

-

Long-term studies are designed to represent real-world storage conditions in temperate climates (Zone II).[4]

-

Accelerated studies use elevated temperature and humidity to predict the long-term stability profile more quickly.[4] A significant change (e.g., failure to meet specification) under accelerated conditions would trigger the need for intermediate testing to establish appropriate storage conditions.[5]

Testing should be performed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and should evaluate appearance, assay, degradation products, and any other critical quality attributes.[4]

Conclusion and Forward Look

This guide presents a comprehensive, scientifically grounded strategy for assessing the stability of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole. By systematically executing forced degradation studies, developing a robust stability-indicating method, and initiating long-term stability trials according to ICH guidelines, researchers can build a complete stability profile. This data is fundamental for regulatory submissions and ensures the development of a safe, effective, and high-quality drug substance. The insights gained will directly inform formulation development, packaging selection, and the establishment of a commercially viable shelf life.

References

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

ICH Guideline. (2025). Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

-

Bavishi, B. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]

-

ICH. (2003). Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]

-

Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

-

Svobodova, K., et al. (2012). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. [Link]

-

Karpenko, Y., et al. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]

-

Singh, A., & Lal, J. (2025). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. RJPN. [Link]

-

Klick, S., et al. (2022). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. [Link]

-

Boschin, G., et al. (2007). Hydrolytic degradation of azimsulfuron, a sulfonylurea herbicide. PubMed. [Link]

-

Charushin, V. N., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

-

Adhikari, B., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. [Link]

-

Ricken, B., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. [Link]

-

Gâlcă, A. C., & Bejan, V. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. PMC - NIH. [Link]

-

Boschin, G., et al. (2025). Hydrolytic degradation of azimsulfuron, sulfonylurea herbicide. Request PDF. [Link]

-

Gâlcă, A. C., & Bejan, V. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. [Link]

-

Ingerslev, F., et al. (2001). Biodegradability properties of sulfonamides in activated sludge. Oxford Academic. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]

-

Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Ahmed, A. A., et al. (2018). Synthesis and Identification of Heterocyclic Compounds (Oxazepine, Tetrazole) Derived from Benzidine as Photostabilizing for Poly vinyl chloride. Al-Mustansiriyah Journal of Science. [Link]

-

Rogowska, M., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews. [Link]

-

Maji, L., et al. (2025). Synthesis and structure–activity relationships of tetrazole-containing sulfonyl acetamides congeners. ResearchGate. [Link]

-

Al-Maksoud, M. I. A., et al. (2021). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. MDPI. [Link]

-

Li, Y. (2015). CHAPTER 2: Hydrolytic Degradation. Royal Society of Chemistry. [Link]

-

Reva, I., et al. (2010). Photochemistry of Tetrazole Derivatives in Cryogenic Rare Gas Matrices. ResearchGate. [https://www.researchgate.net/publication/285038743_Photochemistry_of_Tetrazole_Derivatives_in_Cryogenic_Rare_Gas_Matrices]([Link]_ Derivatives_in_Cryogenic_Rare_Gas_Matrices)

-

Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]

-

Patel, M. K., et al. (2015). A Novel Synthesis and Characterization of 5-substituted Tetrazole with their Sulfonyl Derivatives. ResearchGate. [Link]

-

PubChem. (n.d.). 5-Ethylsulfonyl-1-phenyl-1H-tetrazole. [Link]

-

Ostrovskii, V. A., et al. (2024). (PDF) Decomposition products of tetrazoles. ResearchGate. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. [Link]

-

Prakash, G. K. S., et al. (2011). Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. NIH. [Link]

Sources

- 1. Buy 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole | 1370411-43-0 [smolecule.com]

- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 4. youtube.com [youtube.com]

- 5. database.ich.org [database.ich.org]

- 6. ikev.org [ikev.org]

- 7. 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole,(CAS# 1370411-43-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hydrolytic degradation of azimsulfuron, a sulfonylurea herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ijtsrd.com [ijtsrd.com]

- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 18. scispace.com [scispace.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. rjpn.org [rjpn.org]

- 21. researchgate.net [researchgate.net]

- 22. biopharminternational.com [biopharminternational.com]

- 23. ema.europa.eu [ema.europa.eu]

- 24. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the In Silico Modeling of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

Introduction

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is arduous and resource-intensive. Computational, or in silico, modeling has emerged as an indispensable tool to navigate this complex path, offering predictive insights that can de-risk and accelerate development. This guide provides a comprehensive, in-depth technical overview of the in silico modeling of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole , a novel compound with inferred therapeutic potential.

The Compound of Interest: 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

With the molecular formula C15H13FN4O2S, this compound possesses several structural motifs of medicinal chemistry interest, including a tetrazole ring, a sulfonyl group, and a fluorinated aromatic system.[1] While specific biological data for this exact molecule is not yet publicly available, its constituent parts suggest potential applications in areas such as inflammation, oncology, and neurology.[1] The tetrazole ring, for instance, is a well-known bioisostere for carboxylic acids, often conferring improved metabolic stability.[2]

The Power of In Silico Modeling in Drug Discovery

In silico techniques allow us to construct a detailed, predictive profile of a molecule's behavior before it is even synthesized, or in this case, before extensive biological testing has been conducted. This guide will walk through a multi-faceted computational workflow, from predicting its potential protein targets to evaluating its drug-likeness and potential toxicity. By explaining not just the "how" but also the critical "why" behind each step, this document serves as a practical guide for researchers, scientists, and drug development professionals.

Part 1: Foundational Steps - Ligand and Target Preparation